molecular formula C9H17NO B13834860 7-ethoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine

7-ethoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine

Cat. No.: B13834860
M. Wt: 155.24 g/mol
InChI Key: ZYFJAFAVBYTBIH-UHFFFAOYSA-N
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Description

7-Ethoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound with a seven-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable diene or enone, followed by cyclization in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated cyclic amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-Ethoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 7-ethoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

  • 7-Methoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine
  • 7-Methyl-3,4,5,6-tetrahydro-2H-azepine
  • 7-Ethoxy-3,4,5,6-tetrahydro-2H-azepine

Comparison: Compared to its analogs, 7-ethoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine exhibits unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its methoxy or methyl counterparts.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

7-ethoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine

InChI

InChI=1S/C9H17NO/c1-3-11-9-7-5-4-6-8(2)10-9/h8H,3-7H2,1-2H3

InChI Key

ZYFJAFAVBYTBIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(CCCC1)C

Origin of Product

United States

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